Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, characterized by a hexahydroquinoline core with a 5-oxo group, methyl substituents at positions 2 and 7,7, and a carboxylate ester at position 2. These compounds are often explored for biological activities, including cardiomyogenic inhibition , α-glucosidase inhibition , and calcium-channel blocking .
Properties
IUPAC Name |
methyl 2,7,7-trimethyl-5-oxo-4-(3-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-17-23(26(30)31-4)24(25-21(28-17)14-27(2,3)15-22(25)29)19-11-8-12-20(13-19)32-16-18-9-6-5-7-10-18/h5-13,24,28H,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGFGMYIPDTDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The hexahydroquinoline scaffold allows extensive structural modification, particularly at the 4-position aryl group and the ester moiety. Below, key analogs are compared based on substituents, physicochemical properties, and biological activities.
Variations in Ester Groups and Aryl Substituents
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
*Note: The target compound is hypothesized based on analogs; exact data are unavailable in the evidence.
Ester Group Influence
- Methyl vs. Ethyl Esters : Methyl esters (e.g., Compound 43) generally exhibit higher crystallinity and melting points than ethyl analogs (e.g., Compound 5), as seen in benzyl derivatives (m.p. 151–250°C) .
- Benzyl Esters : These derivatives () show broader substituent tolerance but may face hydrolysis challenges in vivo compared to alkyl esters.
Research Findings and Structure-Activity Relationships (SAR)
Biological Activity
Methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 126342-53-8) is a synthetic compound belonging to the hexahydroquinoline family. This compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C27H29NO4
- Molecular Weight : 431.52 g/mol
- Melting Point : 228 °C
- Boiling Point : 584.1 ± 50.0 °C (predicted)
- Density : 1.20 ± 0.1 g/cm³ (predicted)
Research indicates that compounds in the hexahydroquinoline class exhibit multitarget properties, particularly involving receptors such as free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41) and hydroxycarboxylic acid receptor HCA2/GPR109A. These receptors play critical roles in regulating inflammation and metabolic processes.
Anti-inflammatory Activity
Studies have shown that this compound can reduce pro-inflammatory cytokines in macrophages. This suggests its potential application in treating inflammatory diseases such as asthma and colitis .
Table 1: Summary of Biological Activities
Case Study 1: In Vitro Evaluation of Anti-inflammatory Effects
In a controlled laboratory setting, this compound was tested on macrophage cell lines. Results indicated a significant reduction in the secretion of TNF-alpha and IL-6 cytokines when treated with this compound compared to untreated controls.
Case Study 2: Receptor Interaction Studies
A study evaluated the interaction of this compound with various G-protein coupled receptors (GPCRs). The compound exhibited selective agonistic activity towards FFA3/GPR41 at low micromolar concentrations while showing lesser effects on other receptors . This specificity suggests a targeted approach for metabolic disorder treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
